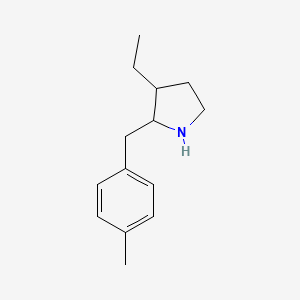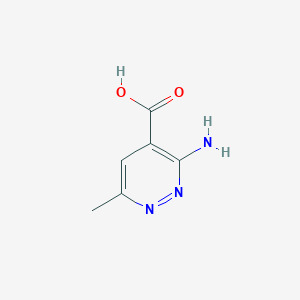
3-Amino-6-methylpyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methylpyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methylpyridazine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-6-methylpyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine oxides, while substitution could introduce different functional groups into the pyridazine ring.
Aplicaciones Científicas De Investigación
3-Amino-6-methylpyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-amino-6-methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, enable it to engage in molecular recognition and drug-target interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-Aminopyridazine: Shares the amino group but lacks the methyl and carboxylic acid groups.
6-Methylpyridazine: Contains the methyl group but lacks the amino and carboxylic acid groups.
Pyridazine-4-carboxylic acid: Contains the carboxylic acid group but lacks the amino and methyl groups.
Uniqueness: 3-Amino-6-methylpyridazine-4-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
3-amino-6-methylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H2,7,9)(H,10,11) |
Clave InChI |
ZRONTOXPRXDSGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
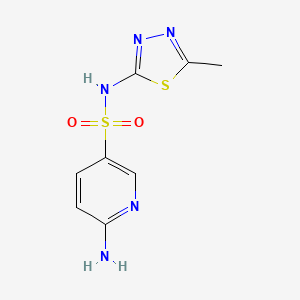

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

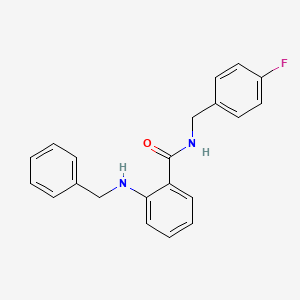
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
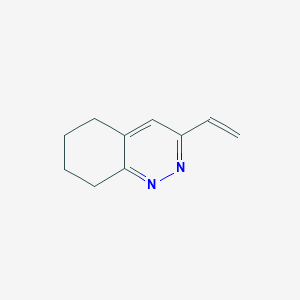

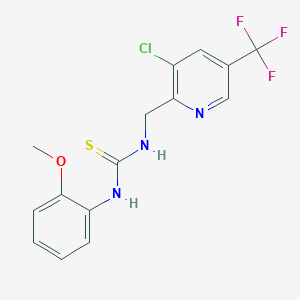
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
